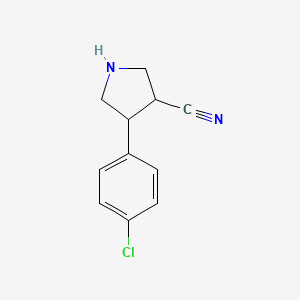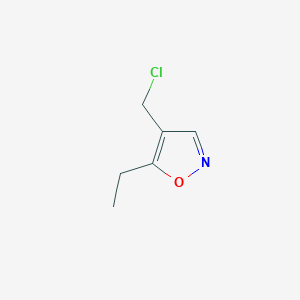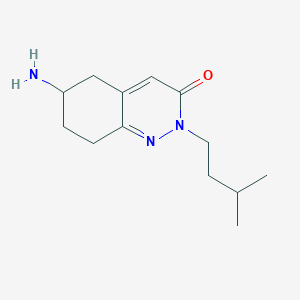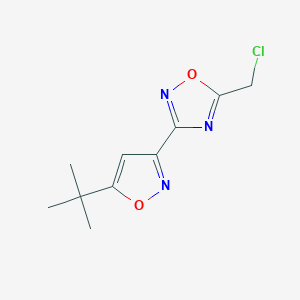![molecular formula C11H18N4O2 B1488796 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one CAS No. 1456352-76-3](/img/structure/B1488796.png)
1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one
Descripción general
Descripción
1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one, also known as AHT, is an organic compound that has recently gained attention due to its potential applications in the field of medicinal chemistry. AHT is a heterocyclic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. AHT is a stable compound that has been used in a variety of laboratory experiments, including those involving the study of protein-ligand interactions, drug design, and drug delivery.
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
The chemical compound has been utilized in the development of novel synthesis methods for heterocyclic compounds. For example, Latthe et al. (2007) described a one-pot reaction for synthesizing N,N′‐bis (1H‐pyrrol‐1‐yl)‐1‐[2‐(2‐aryl‐5‐methyl‐3‐oxo‐2,4‐dihydro‐3H‐1,2,4‐triazol-4-yl)ethyl]‐1H‐1,2,3‐triazole‐4,5‐dicarboxamides, demonstrating a mild and convergent 1,3-dipolar cycloaddition reaction yielding good yields of the products (Latthe, Sunagar, & Badami, 2007).
Spectroscopic Characterization and Structural Analysis
Research efforts have also focused on the spectroscopic characterization and structural analysis of related compounds. Abdel-Wahab et al. (2023) synthesized and characterized (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, confirming the structure using nuclear magnetic resonance spectroscopy and single crystal X-ray analysis (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023).
Chemoenzymatic Synthesis and Biological Evaluation
Borowiecki et al. (2013) demonstrated the chemoenzymatic synthesis of enantiomerically enriched ionic liquids using a compound structurally similar to the one of interest, highlighting its potential in creating optically active materials with applications in various biological evaluations (Borowiecki, Milner-Krawczyk, & Plenkiewicz, 2013).
Antimicrobial and Antifungal Activities
Several studies have focused on synthesizing and evaluating the antimicrobial and antifungal activities of compounds incorporating the 1,2,3-triazole moiety. Nagamani et al. (2018) synthesized novel compounds demonstrating antimicrobial activity, which suggests potential applications in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Advanced Materials and Molecular Docking Studies
Govindhan et al. (2017) synthesized and characterized a related compound, conducting Hirshfeld surface analysis, cytotoxic studies, and docking studies to explore its potential in material science and biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-[4-(hydroxymethyl)triazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c16-9-10-7-15(13-12-10)8-11(17)14-5-3-1-2-4-6-14/h7,16H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXHQAVFPRZLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1488713.png)
![3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B1488715.png)


![6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488721.png)
![3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1488722.png)

![2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1488726.png)
![6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488728.png)
![thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1488730.png)
![2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488731.png)

![(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1488735.png)

